6beta-Naltrexol hydrochloride is a derivative of naltrexone, an opioid antagonist primarily used in the treatment of opioid dependence and alcohol use disorder. This compound has garnered interest due to its unique pharmacological properties, particularly its ability to act as a peripherally selective opioid antagonist. It exhibits a lower propensity for crossing the blood-brain barrier compared to its parent compound, which may minimize central nervous system side effects while retaining efficacy in the gastrointestinal tract.
6beta-Naltrexol is synthesized from naltrexone, which is derived from thebaine, an opiate alkaloid. The synthesis involves specific modifications to the chemical structure of naltrexone to enhance its selectivity and potency at opioid receptors.
6beta-Naltrexol is classified as an opioid antagonist. It specifically targets the mu-opioid receptor, where it functions as a neutral antagonist. This classification is crucial for understanding its therapeutic applications and mechanisms of action.
The synthesis of 6beta-naltrexol typically involves several key steps:
Recent studies have explored novel synthetic pathways that enhance the binding affinity of 6beta-naltrexol analogs for mu-opioid receptors. For instance, carbamate and sulfonate ester derivatives have been synthesized and characterized, demonstrating improved receptor affinity compared to standard 6beta-naltrexol hydrochloride .
The molecular formula of 6beta-naltrexol is , with a molecular weight of approximately 343.42 g/mol. The structure features a phenolic hydroxyl group and a tertiary amine, which are critical for its interaction with opioid receptors.
The three-dimensional conformation of 6beta-naltrexol can be analyzed using X-ray crystallography or computational modeling techniques to predict its binding interactions with opioid receptors.
6beta-Naltrexol undergoes various chemical reactions typical for organic compounds, including:
Studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis of 6beta-naltrexol in biological samples, which helps in understanding its pharmacokinetics and metabolic pathways .
6beta-Naltrexol acts primarily as a mu-opioid receptor antagonist. Its mechanism involves:
Research indicates that 6beta-naltrexol effectively blocks morphine-induced gastrointestinal effects while sparing analgesic properties, making it a promising candidate for treating opioid-induced constipation .
Relevant data indicate that the compound has a terminal plasma elimination half-life of approximately 11.1 hours .
6beta-Naltrexol has several potential applications in scientific research and clinical practice:
6β-Naltrexol hydrochloride is a stereospecific reduction product and the primary active metabolite of the opioid antagonist naltrexone. Its chemical designation is (5α,6β)-17-(Cyclopropylmethyl)-4,5-epoxymorphinan-3,6,14-triol hydrochloride hydrate, with a molecular formula of C₂₀H₂₆ClNO₄ and a molecular weight of 379.88 g/mol [4] [8]. This crystalline solid exhibits limited water solubility but dissolves readily in dimethyl sulfoxide (DMSO) and is typically stored at 2–8°C [4]. As a neutral μ-opioid receptor antagonist, it exhibits negligible inverse agonist activity, distinguishing it pharmacodynamically from its parent compound [7].
Property | Identifier |
---|---|
IUPAC Name | (5α,6β)-17-(Cyclopropylmethyl)-4,5-epoxymorphinan-3,6,14-triol hydrochloride hydrate |
CAS Number | 55488-86-3 |
Synonyms | 6β-Hydroxynaltrexone Hydrochloride; (5α,6β)-17-(Cyclopropylmethyl)-4,5-epoxymorphinan-3,6,14-triol HCl |
Molecular Formula | C₂₀H₂₆ClNO₄ |
Molecular Weight | 379.88 g/mol |
Physical Form | White crystalline powder |
Storage Conditions | 2–8°C |
Therapeutic Classification | Neutral Opioid Receptor Antagonist |
Opioid antagonists are classified by their efficacy profiles at G-protein coupled opioid receptors:
6β-Naltrexol demonstrates high peripheral selectivity due to limited blood-brain barrier permeability. In human trials, intravenous 20 mg doses potently inhibited morphine-induced gastrointestinal transit delay (ED₅₀ ≈3 mg) without reversing morphine analgesia or pupillary constriction, confirming its peripherally restricted action [1]. This contrasts with non-selective antagonists like naloxone that disrupt central and peripheral opioid signaling simultaneously.
Hepatic reduction of naltrexone by cytosolic dihydrodiol dehydrogenases (DD4 isoform) generates 6β-naltrexol as the predominant metabolite. Kinetic studies in human liver cytosol reveal formation parameters: Vmax = 16–45 nmol mg⁻¹ protein h⁻¹, Km = 17–53 μM, and CLint = 0.3–2.2 ml h⁻¹ mg⁻¹ protein [3]. This metabolism exhibits significant intersubject variability linked to enzymatic polymorphisms and competitive inhibition by steroid hormones (testosterone Ki = 0.3 ± 0.1 μM) [3].
Pharmacokinetic profiling shows 6β-naltrexol’s elimination half-life (11.1 ± 2.4 hours) exceeds naltrexone’s (4 hours), with plasma concentrations 2–10 fold higher following oral naltrexone administration [1] [5] [6]. This pharmacokinetic profile underpins its contribution to naltrexone’s sustained therapeutic effects despite lower μ-opioid receptor affinity (Ki = 1.0 nM vs. naltrexone’s Ki = 0.3 nM) [7].
Kinetic Parameter | Range in Human Liver Cytosol | Key Influencing Factors |
---|---|---|
Vmax | 16–45 nmol mg⁻¹ protein h⁻¹ | Expression levels of dihydrodiol dehydrogenases |
Km | 17–53 μM | Genetic polymorphisms of DD4 enzyme |
CLint | 0.3–2.2 ml h⁻¹ mg⁻¹ protein | Testosterone and dihydrotestosterone inhibition |
Optimal pH | 7.4 | Phosphate buffer-dependent activity |
Metabolic Back-Conversion | Undetectable | Absence of microsomal oxidative metabolism |
As a peripherally selective neutral antagonist, 6β-naltrexol offers therapeutic advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7